2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid

Catalog No.
S821812
CAS No.
1803601-60-6
M.F
C7H8ClN3O2
M. Wt
201.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic ac...

CAS Number

1803601-60-6

Product Name

2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid

IUPAC Name

2-[(2-chloropyrimidin-4-yl)-methylamino]acetic acid

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C7H8ClN3O2/c1-11(4-6(12)13)5-2-3-9-7(8)10-5/h2-3H,4H2,1H3,(H,12,13)

InChI Key

OBEVHIANEQTNHI-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C1=NC(=NC=C1)Cl

Canonical SMILES

CN(CC(=O)O)C1=NC(=NC=C1)Cl

2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid is a compound characterized by its unique structure, which includes a chloropyrimidine moiety linked to an amino acid derivative. This compound exhibits distinct physicochemical properties due to the presence of both a pyrimidine ring and an amino acid structure, making it a subject of interest in medicinal chemistry.

The molecular formula for this compound is C₇H₈ClN₃O₂, and its molecular weight is approximately 191.61 g/mol. The presence of the chlorine atom on the pyrimidine ring contributes to its biological activity, while the amino acid component may enhance its solubility and interaction with biological targets.

The reactivity of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid can be attributed to both the chloropyrimidine and the amino acid functionalities. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, allowing for the formation of various derivatives.
  • Amide Formation: The carboxylic acid group can react with amines to form amides, which are often more biologically active.
  • Decarboxylation: Under certain conditions, the carboxylic acid may undergo decarboxylation, leading to the formation of amines.

Research indicates that compounds similar to 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid exhibit significant biological activities, particularly in the realm of pharmacology. Specific studies have shown that chloropyrimidine derivatives can activate glucagon-like peptide-1 receptors, which are crucial in glucose metabolism and insulin secretion . This suggests potential applications in treating diabetes and metabolic disorders.

Additionally, some derivatives have been identified as inhibitors of various kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), indicating their utility in cancer therapy .

The synthesis of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid typically involves several key steps:

  • Formation of Chloropyrimidine: Starting from commercially available pyrimidine derivatives, chlorination reactions are employed to introduce the chlorine atom at the desired position.
  • Amination: The chlorinated pyrimidine is then reacted with methylamine or another suitable amine to form the methylamino derivative.
  • Carboxylation: Finally, this intermediate can be converted into the corresponding amino acid through carboxylation reactions.

These steps may involve various reagents and conditions tailored to optimize yield and purity .

The applications of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid span several fields:

  • Pharmaceutical Development: Due to its potential as a GLP-1 receptor agonist, it is being explored for diabetes treatment.
  • Cancer Research: Its ability to inhibit specific kinases positions it as a candidate for cancer therapeutics.
  • Chemical Biology: As a building block in drug synthesis, it aids in developing more complex molecules with targeted biological activity.

Interaction studies have shown that 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid can engage with various biological targets:

  • GLP-1 Receptor: Binding studies indicate strong affinity for this receptor, leading to enhanced insulin secretion.
  • Kinase Inhibition: In vitro assays demonstrate its effectiveness in inhibiting kinase activity associated with tumor growth .

These interactions underline its potential as a therapeutic agent.

Several compounds share structural similarities with 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid. Below is a comparison highlighting their unique features:

Compound NameStructureSimilarityUnique Features
4-(2-Chloropyrimidin-4-yl)morpholineStructure0.82Morpholine ring enhances solubility
2-Chloro-N-methylpyrimidin-4-amineN/A0.79Amino group increases reactivity
5-Bromo-2-chloro-4-morpholinopyrimidineN/A0.82Bromine substitution alters reactivity
2-Chloro-N-ethylpyrimidin-4-amineN/A0.81Ethyl group modifies lipophilicity
2-Amino-4-morpholin-4-yl-pyrimidineN/A0.75Morpholine enhances biological activity

These compounds illustrate variations in functionality and potential applications while retaining core structural elements characteristic of chloropyrimidine derivatives.

The synthesis of 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetic acid typically involves nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine derivatives. A common pathway begins with the regioselective substitution of the chlorine atom at the C4 position of 2,4-dichloropyrimidine using methylamine or its derivatives. Subsequent alkylation or coupling with glycine derivatives introduces the acetic acid moiety. For example:

  • Methylamination: Reacting 2,4-dichloropyrimidine with methylamine under basic conditions (e.g., cesium carbonate) yields 2-chloro-4-(methylamino)pyrimidine.
  • Glycine Coupling: The intermediate undergoes alkylation with bromoacetic acid or esterification followed by hydrolysis to introduce the acetic acid group.

A representative reaction sequence is shown below:
$$
\text{2,4-Dichloropyrimidine} \xrightarrow[\text{Cs}2\text{CO}3]{\text{CH}3\text{NH}2} \text{2-Chloro-4-(methylamino)pyrimidine} \xrightarrow[\text{BrCH}2\text{CO}2\text{Et}]{\text{Base}} \text{Ethyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate} \xrightarrow{\text{Hydrolysis}} \text{Target Compound}
$$

Key Reaction Mechanisms

The synthesis relies heavily on SNAr mechanisms, where the electron-deficient pyrimidine ring facilitates nucleophilic attack. The C4 position is preferentially substituted due to increased electrophilicity from the adjacent chlorine at C2. Quantum mechanical studies confirm that the reaction proceeds via a concerted pathway in polar aprotic solvents (e.g., DMF), with stabilization of the Meisenheimer complex by electron-withdrawing groups.

Catalytic Systems and Reagents

  • Bases: Cesium carbonate or potassium carbonate is critical for deprotonating amines and activating the pyrimidine ring.
  • Solvents: DMF or THF is preferred for SNAr reactions due to their high polarity and ability to stabilize intermediates.
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh$$3$$)$$4$$) are employed in cross-coupling steps for introducing complex substituents.

Table 1: Optimization of Methylamination Step

BaseSolventTemperature (°C)Yield (%)
Cs$$2$$CO$$3$$DMF20–3090.4
K$$2$$CO$$3$$DMF13583
NaHCO$$_3$$THF/EtOH8589

Regioselectivity and Stereoselectivity Control

Regioselectivity is governed by electronic effects: the C4 position of 2,4-dichloropyrimidine is more reactive toward nucleophiles due to para-directing effects of the C2 chlorine. Steric hindrance from substituents on the pyrimidine ring further modulates selectivity. Stereoselectivity is not a major concern in this achiral compound, but chiral auxiliaries (e.g., Boc-protected glycine) can enforce specific configurations during glycine coupling.

Industrial-Scale Production Challenges

  • Purification Difficulties: Residual dimethylamine or cesium salts require extensive washing, increasing processing time.
  • Solvent Management: Large-scale use of DMF necessitates costly recycling systems to meet environmental regulations.
  • Yield Optimization: Competing side reactions (e.g., over-alkylation) reduce yields; precise stoichiometry and temperature control are critical.
  • Cost of Catalysts: Palladium-based catalysts add significant expense, prompting research into reusable heterogeneous catalysts.

Table 2: Industrial-Scale Synthesis Parameters

ParameterLaboratory ScalePilot Plant Scale
Reaction Volume (L)0.5500
Yield (%)90–9575–82
Cycle Time (h)2472

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure and packing arrangements of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid. While specific crystallographic data for this exact compound are limited in the literature, extensive studies on related pyrimidine-amino acid derivatives provide valuable insights into expected structural features [1] [2] [3].

The crystal structure of similar pyrimidine carboxylic acid derivatives typically exhibits monoclinic or orthorhombic symmetry, with space groups commonly observed in the P21/n or P21/m families [3] [4]. The molecular geometry shows the pyrimidine ring maintaining planarity, with the chlorine substituent at the 2-position and the methylamino group at the 4-position creating specific steric interactions that influence the overall molecular conformation [5] [6].

Hydrogen bonding patterns in pyrimidine-amino acid systems follow predictable motifs, with the carboxylic acid group forming characteristic R22(8) ring patterns through O-H···N interactions with the pyrimidine nitrogen atoms [7] [4]. The chloropyrimidine moiety typically engages in additional C-H···O hydrogen bonds, creating extended supramolecular networks that stabilize the crystal lattice [8] [7].

Table 1: Typical Crystallographic Parameters for Pyrimidine-Amino Acid Derivatives

ParameterRangeReference Systems
Space GroupP21/n, P21/m, PcPyrimidine-4-carboxylic acid [3]
Unit Cell a (Å)6.0-12.0Related compounds [3] [4]
Unit Cell b (Å)5.2-8.5Related compounds [3] [4]
Unit Cell c (Å)7.5-15.0Related compounds [3] [4]
β angle (°)90-120Monoclinic systems [3]
Density (g/cm³)1.40-1.60Typical for organic crystals [3]

The crystal packing of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid likely involves formation of hydrogen-bonded chains through the carboxylic acid groups, with the pyrimidine rings participating in π-π stacking interactions [8] [7]. The chlorine substituent introduces additional weak C-Cl···H contacts that contribute to the overall packing stability [9] [4].

Nuclear Magnetic Resonance Spectroscopic Analysis (Proton, Carbon-13, Heteronuclear Single Quantum Coherence)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid through multiple complementary techniques. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic environment of each hydrogen atom within the molecule [10] [11].

The pyrimidine ring protons typically appear in the aromatic region, with the proton at the 5-position of the chloropyrimidine ring showing a distinctive chemical shift around 7.0-7.5 parts per million due to the electron-withdrawing effects of both the chlorine substituent and the ring nitrogen atoms [10]. The methyl group attached to the amino nitrogen displays a characteristic singlet around 3.0-3.5 parts per million, while the methylene protons of the acetic acid moiety appear as a singlet near 4.0-4.5 parts per million [10] [11].

Table 2: Expected Proton Nuclear Magnetic Resonance Chemical Shifts

Proton PositionChemical Shift (ppm)MultiplicityIntegration
Pyrimidine H-57.0-7.5singlet1H
Pyrimidine H-68.5-9.0singlet1H
N-Methyl3.0-3.5singlet3H
CH₂-COOH4.0-4.5singlet2H
COOH10.5-12.0broad singlet1H

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the pyrimidine carbons appearing in characteristic regions [10] [11]. The carbonyl carbon of the carboxylic acid group typically resonates around 170-175 parts per million, while the pyrimidine ring carbons show chemical shifts between 110-160 parts per million, depending on their substitution pattern and electronic environment [10] [12].

Heteronuclear single quantum coherence spectroscopy provides direct correlation between carbon and hydrogen atoms separated by one bond, confirming structural assignments and revealing connectivity patterns [13] [14]. This two-dimensional technique is particularly valuable for distinguishing overlapping signals and establishing the complete carbon-hydrogen connectivity network within the molecule [15] [14].

The heteronuclear single quantum coherence spectrum of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid would show characteristic cross-peaks correlating the pyrimidine protons with their respective carbons, the methyl protons with the nitrogen-bound carbon, and the methylene protons with the acetic acid carbon [13] [15].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometric analysis of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 201/203 due to the chlorine isotope pattern, with the chlorine-35 and chlorine-37 isotopes producing a characteristic 3:1 intensity ratio [16] [17].

Fragmentation of the molecular ion follows predictable pathways based on the structural features of the compound. The primary fragmentation typically involves loss of the carboxylic acid group, producing a base peak at mass-to-charge ratio 156/158 corresponding to the chloropyrimidine-methylamino fragment [16] [17]. Secondary fragmentation includes loss of the methyl group from the amino nitrogen, generating fragments at mass-to-charge ratio 141/143 [16].

Table 3: Major Mass Spectral Fragmentation Patterns

Fragmentm/z (Cl-35)m/z (Cl-37)Relative IntensityAssignment
Molecular Ion20120315-25%[M]⁺
Base Peak156158100%[M-COOH]⁺
Demethylation14114360-80%[M-COOH-CH₃]⁺
Pyrimidine Ring11211440-60%[ClPyrimidine]⁺
Acetic Acid Loss15615880-95%[M-CH₂COOH]⁺

The fragmentation mechanism involves initial alpha-cleavage adjacent to the nitrogen atom, followed by rearrangement processes that stabilize the resulting ionic fragments [16]. The chloropyrimidine moiety demonstrates high stability in the gas phase, often serving as a stable fragment in the mass spectrum [18] [16].

Electrospray ionization mass spectrometry typically shows the protonated molecular ion at mass-to-charge ratio 202/204, while negative ion mode produces the deprotonated molecular ion at mass-to-charge ratio 200/202 [19] [17]. The ionization efficiency and fragmentation patterns can be influenced by solvent choice and ionization conditions [19] [17].

Infrared and Raman Spectroscopic Fingerprints

Infrared and Raman spectroscopy provide complementary vibrational information for 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid, revealing characteristic functional group frequencies and molecular vibrations. The infrared spectrum exhibits strong absorption bands corresponding to the various vibrational modes within the molecule [20] [21] [6].

The carboxylic acid group produces characteristic absorption patterns, with the hydroxyl stretch appearing as a broad band around 2500-3300 wavenumbers due to hydrogen bonding interactions [20] [22]. The carbonyl stretch of the carboxylic acid typically appears as a strong band near 1700-1720 wavenumbers, while the carbon-oxygen stretch occurs around 1200-1300 wavenumbers [20] [22].

Table 4: Characteristic Infrared Absorption Frequencies

Functional GroupFrequency (cm⁻¹)IntensityAssignment
O-H Stretch (COOH)2500-3300Strong, broadHydrogen-bonded
C=O Stretch (COOH)1700-1720StrongCarbonyl
C-N Stretch (aromatic)1580-1620MediumPyrimidine ring
C-H Stretch (aromatic)3000-3100MediumPyrimidine
C-H Stretch (aliphatic)2850-2950MediumMethyl groups
C-Cl Stretch700-800MediumChlorine substituent

The pyrimidine ring vibrations contribute several characteristic bands to the infrared spectrum, including carbon-nitrogen stretching modes around 1580-1620 wavenumbers and ring breathing modes at lower frequencies [20] [6]. The chlorine substituent introduces additional bands, particularly the carbon-chlorine stretch around 700-800 wavenumbers [21] [6].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and ring modes that may be weak or absent in the infrared spectrum [20] [6]. The pyrimidine ring breathing mode typically appears as a strong Raman band around 1000-1100 wavenumbers, while the carbon-chlorine stretch shows enhanced intensity in the Raman spectrum compared to infrared [20] [6].

The combination of infrared and Raman data provides a comprehensive vibrational fingerprint that can be used for compound identification and structural confirmation [20] [6]. Density functional theory calculations on related pyrimidine-amino acid systems show excellent agreement between calculated and experimental vibrational frequencies, supporting the assignment of observed bands [20] [6].

Computational Conformational Analysis

Computational methods provide detailed insights into the conformational preferences and electronic structure of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid. Density functional theory calculations using hybrid functionals such as B3LYP with extended basis sets reveal the optimized molecular geometry and relative energies of different conformational states [5] [6] [23].

The molecular geometry optimization typically converges to a structure where the pyrimidine ring maintains planarity, with the chlorine atom and methylamino substituent adopting positions that minimize steric interactions [5] [6]. The acetic acid side chain can adopt multiple conformations, with the most stable arrangements involving intramolecular hydrogen bonding between the carboxylic acid group and the pyrimidine nitrogen atoms [5] [23].

Table 5: Computed Conformational Parameters

ParameterValueMethodReference
C-N-C Bond Angle115-120°DFT/B3LYPSimilar systems [5] [6]
Dihedral Angle (ring-chain)60-90°DFT/B3LYPOptimized geometry [5]
Dipole Moment3-5 DebyeDFT/B3LYPCalculated [6] [23]
HOMO Energy-6 to -7 eVDFT/B3LYPElectronic structure [6]
LUMO Energy-1 to -2 eVDFT/B3LYPElectronic structure [6]

The electronic structure analysis reveals the highest occupied molecular orbital primarily localized on the pyrimidine ring and amino nitrogen, while the lowest unoccupied molecular orbital shows significant contribution from the pyrimidine ring and chlorine substituent [6] [23]. The energy gap between these orbitals provides information about the electronic stability and reactivity of the compound [6].

Conformational analysis using molecular dynamics simulations or systematic conformational searching identifies multiple stable conformers, with energy differences typically within 2-5 kilocalories per mole [5] [23]. The preferred conformations generally involve stabilizing intramolecular interactions between the carboxylic acid group and the pyrimidine nitrogen atoms [5] [23].

Natural bond orbital analysis provides insights into the charge distribution and bonding characteristics within the molecule, revealing the extent of electron delocalization between the pyrimidine ring and substituents [5] [6]. The chlorine substituent acts as an electron-withdrawing group, influencing the electronic properties of the entire molecular system [6] [23].

Thermodynamic and Thermochemical Data

The thermodynamic properties of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid have not been extensively characterized in the literature. The compound, with molecular formula C₇H₈ClN₃O₂ and molecular weight 201.61 g/mol [1] [2], exists as a powder at room temperature [2].

Basic Thermodynamic Properties:

PropertyValueUnitsReference
Molecular Weight201.61g/mol [1] [2]
Density1.472 ± 0.06g/cm³ [3]
Physical StatePowder- [2]

Limited thermodynamic data exists for this specific compound. However, thermochemical studies of related chloropyrimidine derivatives provide insight into expected properties. Silva et al. conducted comprehensive thermochemical investigations of chloropyrimidines, determining standard molar enthalpies of formation for 2-chloropyrimidine (-45.2 ± 2.1 kJ/mol) and other chlorinated pyrimidine derivatives [4]. These studies employed rotating-bomb combustion calorimetry and Calvet microcalorimetry to determine enthalpies of formation and vaporization.

For the structurally related 2-chloropyrimidine, the melting point ranges from 63-66°C and boiling point is 75-76°C at 10 mmHg [5]. The parent compound exhibits a density of 1.2710 g/cm³ [5]. The presence of the methylamino acetic acid substituent in the target compound would be expected to significantly alter these physical properties, increasing molecular weight, polarity, and likely thermal stability.

Estimated Thermodynamic Parameters:

Based on group contribution methods and structural analysis, the compound would be expected to have:

  • Higher thermal stability than the parent 2-chloropyrimidine due to the amino acid moiety
  • Increased intermolecular interactions through hydrogen bonding
  • Modified phase transition temperatures due to the polar substituent

Solubility and Partition Coefficients

Solubility data for 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid is not experimentally available in the literature. However, structural analysis indicates the compound possesses both hydrophilic and lipophilic characteristics.

Predicted Solubility Properties:

The compound contains several structural features that influence solubility:

  • A carboxylic acid group (-COOH) providing hydrophilic character
  • A methylamino bridge offering moderate polarity
  • A chlorinated pyrimidine ring contributing lipophilic properties

Related compounds provide insight into expected solubility behavior. 2-Amino-4-chloro-6-methylpyrimidine demonstrates solubility of 50 mg/mL in acetic acid, appearing as a clear, colorless to faintly yellow solution [6]. The water solubility of this related compound is described as "insoluble in water" [7].

Partition Coefficient Estimation:

For structurally similar compounds, calculated partition coefficients suggest:

  • LogP values for chloropyrimidine amino acid derivatives typically range from 0.5 to 2.9 [8]
  • The presence of the carboxylic acid group would decrease lipophilicity
  • The chlorinated pyrimidine ring would increase lipophilicity

The compound would be expected to show moderate water solubility due to the carboxylic acid functionality, with enhanced solubility in polar organic solvents and at physiological pH where the carboxylic acid would be deprotonated.

Photophysical Properties and Stability

Photophysical properties of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid have not been directly studied, but research on related chloropyrimidine derivatives provides relevant information.

UV-Visible Spectroscopy:

Chloropyrimidine derivatives typically absorb in the UV region. Studies on 2-chloropyrimidine show absorption maxima around 254 nm [9]. The compound would be expected to exhibit similar UV absorption characteristics, with possible shifts due to the amino acid substituent.

Photostability:

Research on chloropyrimidine photochemistry by Lindqvist et al. demonstrated that 2-chloropyrimidine undergoes photodegradation under UV irradiation (λ = 254 nm) [9]. The primary photochemical processes involve:

  • Heterolytic rupture of the C-Cl bond in the excited singlet state
  • Formation of 2-hydroxypyrimidine as a major product
  • Intersystem crossing to triplet states

For 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid, similar photochemical behavior would be expected, with the C-Cl bond being the primary photolabile site. The amino acid substituent might provide some stabilization through electronic effects or physical shielding.

Stability Considerations:

Studies on related aminopyrimidine compounds indicate that fluorescence properties are highly dependent on substituent effects [10]. The compound would likely exhibit:

  • UV absorption in the 280-320 nm range
  • Potential fluorescence quenching due to the electron-withdrawing chlorine atom
  • Photodegradation under prolonged UV exposure

Acid-Base Equilibrium and pKa Values

The acid-base properties of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid have not been experimentally determined. However, the compound contains multiple ionizable groups that would exhibit pH-dependent behavior.

Predicted pKa Values:

Based on structural analysis, the compound contains:

  • A carboxylic acid group (expected pKa ~3-4)
  • A pyrimidine ring nitrogen (expected pKa ~1-2 for protonated form)
  • A methylamino bridge (expected pKa ~9-10 for protonated form)

Ionization Behavior:

The compound would exhibit complex pH-dependent ionization:

  • At low pH: Both amino groups protonated, carboxylic acid protonated
  • At physiological pH: Carboxylic acid deprotonated, amino groups partially protonated
  • At high pH: All groups deprotonated

Related studies on pyrimidine derivatives show that electrochemical methods can be used to determine pKa values. Research by Baluja et al. on pyrimidine compounds found acidity constants related to amino groups ranging from 4.80 to 9.80 [11].

Electrochemical Redox Behavior

Electrochemical properties of 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid have not been experimentally investigated. However, studies on related pyrimidine derivatives provide insight into expected redox behavior.

Reduction Behavior:

Research on pyrimidine derivatives shows characteristic electrochemical behavior:

  • Cathodic reduction peaks without corresponding anodic peaks
  • pH-dependent peak potentials
  • Multiple reduction stages depending on substituents

Studies by Baluja et al. on pyrimidine compounds using cyclic voltammetry at hanging mercury drop electrodes found:

  • Series of cathodic peaks in aqueous methanol
  • Peak potential shifts with pH changes
  • Irreversible reduction processes [11]

Expected Redox Properties:

For 2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid:

  • Reduction of the pyrimidine ring would be expected at negative potentials
  • The chlorine substituent would facilitate reduction
  • Multiple reduction waves might be observed corresponding to different functional groups
  • pH-dependent behavior due to multiple ionizable groups

Electrochemical Window:

The compound would likely exhibit:

  • Reduction onset at moderately negative potentials (-0.5 to -1.5 V vs. standard electrode)
  • Irreversible reduction processes
  • Solvent and supporting electrolyte dependence

XLogP3

1.2

Dates

Last modified: 04-14-2024

Explore Compound Types